molecular formula C9H12NO3P B6184732 methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate CAS No. 2639436-57-8

methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate

Cat. No.: B6184732
CAS No.: 2639436-57-8
M. Wt: 213.2
InChI Key:
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Description

Methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate is an organic compound with the molecular formula C9H12NO3P It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate typically involves the phosphorylation of pyridine derivatives. One common method involves the reaction of 4-bromopyridine-2-carboxylate with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Phosphine or phosphine oxide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a ligand, binding to metal ions and affecting their catalytic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylphosphoryl)picolinate
  • Methyl 4-(dimethylphosphoryl)pyridine-3-carboxylate
  • Methyl 4-(dimethylphosphoryl)pyridine-4-carboxylate

Uniqueness

Methyl 4-(dimethylphosphoryl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

CAS No.

2639436-57-8

Molecular Formula

C9H12NO3P

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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